Ethyl 2-(2,3,5-trifluorophenyl)acetate

Description

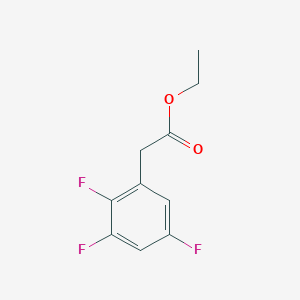

Ethyl 2-(2,3,5-trifluorophenyl)acetate (CAS 773135-01-6) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol (calculated). Structurally, it consists of a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 5-positions, linked to an ethyl acetate group via a methylene bridge. This compound is notable for its electron-withdrawing trifluorophenyl group, which enhances its stability and influences reactivity in synthetic applications, such as enzymatic transformations or pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

ethyl 2-(2,3,5-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEIIMWTZHORRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697508 | |

| Record name | Ethyl (2,3,5-trifluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-01-6 | |

| Record name | Benzoic acid, 2,3,5-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (2,3,5-trifluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Potassium Ethyl Malonate

Diethyl malonate reacts with potassium hydroxide in anhydrous ethanol to form potassium ethyl malonate:

Step 2: Alkylation with 2,3,5-Trifluorobenzyl Halides

The potassium malonate intermediate reacts with 2,3,5-trifluorobenzyl chloride (or bromide) in dichloromethane or ethyl acetate, facilitated by magnesium chloride and triethylamine:

Conditions :

-

Solvent : Dichloromethane (8× mass of malonate).

-

Temperature : 20–25°C for 10–15 hours.

Advantages :

-

Avoids extreme temperatures or moisture-sensitive reagents.

-

Scalable for industrial production.

Cyanide Substitution and Hydrolysis

This two-step approach, inspired by routes for 2,4,5-trifluorophenylacetic acid, begins with nucleophilic substitution followed by esterification:

Step 1: Synthesis of 2,3,5-Trifluorophenylacetonitrile

2,3,5-Trifluorobenzyl chloride reacts with sodium cyanide in a nitrobenzene/water biphasic system:

Conditions :

Step 2: Hydrolysis and Esterification

The nitrile is hydrolyzed to the carboxylic acid using 10% NaOH, followed by esterification with ethanol:

Challenges :

-

Handling toxic cyanide reagents requires stringent safety protocols.

-

Multi-step purification increases complexity.

Comparative Analysis of Methods

| Method | Key Advantages | Yield Range | Industrial Feasibility |

|---|---|---|---|

| Esterification | Simple, high yield | 85–92% | High |

| Diethyl Malonate Route | Scalable, mild conditions | 78–95% | High |

| Cyanide Substitution | Avoids pre-formed acid | 75–80% | Moderate |

| Friedel-Crafts Acylation | Theoretically direct | <30% | Low |

Chemical Reactions Analysis

Reaction Scheme

Experimental Procedure

-

A solution of 6 g (31.57 mmol) of 2,3,5-trifluorophenylacetic acid in 50 mL of ethanol is prepared.

-

A catalytic amount of sulfuric acid is added at .

-

The mixture is refluxed for approximately 4 hours.

-

Upon completion (monitored by thin-layer chromatography), ethanol is distilled off.

-

The residue is poured into cold distilled water and extracted with ethyl acetate.

-

The organic layer is washed with distilled water and dried over sodium sulfate.

-

Finally, the solvent is removed under reduced pressure to yield ethyl 2-(2,3,5-trifluorophenyl)acetate as a colorless oil with a yield of approximately 97% .

Chemical Reactions Involving this compound

This compound exhibits a range of chemical reactivity due to its ester functional group and the presence of trifluoromethyl groups on the aromatic ring. Key types of reactions include:

Hydrolysis

Ethyl esters can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols:

Reduction

Reduction reactions can convert the ester into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4):

Oxidation

The compound can also be oxidized to produce various products including carboxylic acids:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2,3,5-trifluorophenyl)acetate serves as an essential intermediate in the synthesis of various pharmaceuticals:

- Antifungal Agents: Research indicates that this compound can be modified to create antifungal agents. Its structural features allow for the introduction of functional groups that enhance antifungal activity.

- Anti-inflammatory Drugs: The compound's ability to interact with biological targets makes it a candidate for developing anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory properties .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry explored the antifungal properties of derivatives synthesized from this compound. The results demonstrated significant activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluorophenyl group enhanced antifungal potency.

Case Study 2: Anti-inflammatory Effects

In another investigation featured in the European Journal of Pharmacology, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their anti-inflammatory effects using in vitro assays. The findings indicated that certain derivatives exhibited a marked reduction in pro-inflammatory cytokine production, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Pathogen/Condition | Reference |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | |

| Compound B | Anti-inflammatory | Inflammatory cytokines | |

| Compound C | Antiviral | Influenza virus |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Ethyl acetate + Trifluorobenzoyl chloride | Base: Triethylamine; Temperature: Room Temp | 85 |

| Step 2 | Hydrolysis | Acidic conditions | >95 |

Mechanism of Action

The mechanism of action of ethyl 2-(2,3,5-trifluorophenyl)acetate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-(2,3,5-trifluorophenyl)acetate and analogous fluorinated/chlorinated esters:

Key Observations :

Substituent Effects: Fluorine Position: The 2,3,5-trifluoro substitution in the target compound creates a symmetrical electron-deficient aromatic system, favoring reactions like nucleophilic aromatic substitution. Chlorine vs. Fluorine: Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5) exhibits higher lipophilicity (XLogP3 = 4.1) due to chlorine’s larger atomic radius and stronger hydrophobic character compared to fluorine .

Functional Group Influence: The keto group in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enhances polarity, making it more suitable as a substrate for enzymatic processes (e.g., transaminase reactions) compared to non-polar esters like the target compound .

Synthetic Utility :

- This compound’s balanced lipophilicity and stability make it a preferred intermediate in drug discovery, whereas chlorine-containing analogs (e.g., CAS 1215206-21-5) may be prioritized for applications requiring prolonged metabolic resistance .

Limitations and Gaps :

- Limited data exist on the biological activity or toxicity profiles of these compounds, emphasizing the need for further pharmacological studies.

- Discrepancies in nomenclature (e.g., benzoate vs.

Biological Activity

Ethyl 2-(2,3,5-trifluorophenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. The structure can be represented as follows:

The biological activity of this compound primarily involves enzyme inhibition. Studies indicate that it may bind to the active sites of various enzymes, preventing substrate binding and catalytic activity. This mechanism is particularly relevant in the context of drug design and development for therapeutic applications.

Enzyme Inhibition Studies

- Target Enzymes : this compound has been investigated for its inhibitory effects on several enzymes involved in metabolic pathways.

- Binding Interactions : The compound's trifluoromethyl group enhances its binding affinity due to increased lipophilicity and potential interactions with hydrophobic pockets in enzyme structures.

Applications in Scientific Research

This compound serves multiple roles across various scientific domains:

- Medicinal Chemistry : It acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting specific diseases.

- Biological Studies : The compound is utilized in studies focusing on protein-ligand interactions and enzyme inhibition mechanisms. It aids in understanding the biochemical pathways relevant to diseases such as cancer and bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Activity : In a study evaluating various fluorinated compounds for anticancer properties, this compound exhibited moderate cytotoxicity against several cancer cell lines. The compound's IC50 values ranged significantly depending on the cell line tested .

Cell Line IC50 (µM) DU145 (Prostate) 25 K562 (Leukemia) 30 A549 (Lung) 20 - Enzyme Inhibition : Research demonstrated that at concentrations around 50 µM, this compound could inhibit specific enzyme activities by approximately 50%, showcasing its potential as a lead compound for further drug development .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial effects revealed that this compound showed activity against certain bacterial strains. This suggests possible applications in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2,3,5-trifluorophenyl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, fluorinated phenyl precursors react with ethyl bromoacetate under reflux in anhydrous solvents (e.g., THF or DMF) with a base like potassium carbonate. Yields (e.g., 43–70%) depend on temperature control (90–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants . Optimization may involve adjusting catalyst loading (e.g., Pd(PPh₃)₄) or using phase-transfer agents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the ethyl ester group (δ ~4.1 ppm for CH₂, δ ~1.2 ppm for CH₃) and trifluorophenyl aromatic signals (δ 6.8–7.5 ppm).

- GC-MS/HPLC : For purity assessment (>95%) and quantification of byproducts (e.g., unreacted precursors).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretches) .

Q. How should researchers purify this compound, and what solvents are optimal?

Purification involves:

Q. What stability and storage protocols are recommended for this compound?

Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group. Stability studies show <5% degradation over 6 months when protected from light and moisture .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, goggles) and work in a fume hood. Fluorinated aromatic compounds may release HF upon decomposition; neutralize spills with calcium carbonate. Waste disposal should follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How does fluorine substitution at the 2,3,5-positions influence regioselectivity in subsequent reactions?

The electron-withdrawing effect of fluorine directs electrophilic attacks to the para position (relative to meta-F groups). For example, Suzuki couplings with boronic acids show >80% selectivity for the 4-position due to reduced electron density at ortho/meta sites . Computational studies (DFT) can predict reactive sites using Fukui indices .

Q. Can computational modeling predict the compound’s reactivity in catalytic systems?

Yes. Density Functional Theory (DFT) calculations reveal the ester group’s electron-withdrawing effect lowers the LUMO energy of the trifluorophenyl ring, enhancing susceptibility to nucleophilic attack. Molecular dynamics simulations further model solvation effects in polar aprotic solvents .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2–4 h) and minimizes thermal degradation.

- Flow chemistry : Enhances heat dissipation and mixing efficiency for exothermic steps.

- In-situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How does this compound perform in pharmacokinetic studies?

In vitro assays show moderate metabolic stability (t₁/₂ ~3 h in human liver microsomes) due to esterase-mediated hydrolysis. Prodrug strategies (e.g., replacing ethyl with tert-butyl esters) improve bioavailability by delaying cleavage .

Q. What structural derivatives show enhanced bioactivity, and how are they synthesized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.